1-cyclohexyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-cyclohexyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a diethylsulfamoyl phenyl group, and a pyrrolidine-3-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the core pyrrolidine structure. The cyclohexyl group is introduced through a cyclization reaction, while the diethylsulfamoyl phenyl group is added via a sulfonation reaction. The final product is obtained through a series of purification steps, including recrystallization and chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Common reagents used in these processes include cyclohexanone, diethylamine, and sulfonyl chlorides. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Scientific Research Applications
1-cyclohexyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Shares the diethylsulfamoyl phenyl group but differs in the core structure.
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide: Contains a similar sulfonyl phenyl group but has a different substituent.
Uniqueness
1-cyclohexyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C21H31N3O4S |
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Molecular Weight |
421.6 g/mol |
IUPAC Name |
1-cyclohexyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H31N3O4S/c1-3-23(4-2)29(27,28)19-12-10-17(11-13-19)22-21(26)16-14-20(25)24(15-16)18-8-6-5-7-9-18/h10-13,16,18H,3-9,14-15H2,1-2H3,(H,22,26) |
InChI Key |
ZIVBCRGBWNIJOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3CCCCC3 |
Origin of Product |
United States |
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